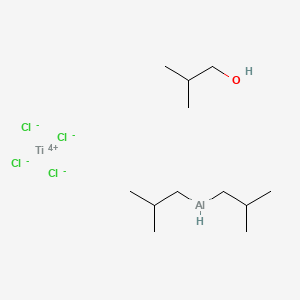
Einecs 272-532-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 272-532-3, also known as 2,2,2-trichloro-1-phenylethanol, is a chemical compound with the molecular formula C8H7Cl3O and a molecular weight of 225.501 g/mol . This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-phenylethanol typically involves the chlorination of acetophenone followed by a reduction step. The reaction conditions often include the use of chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure the selective formation of the trichloro compound .
Industrial Production Methods
Industrial production of 2,2,2-trichloro-1-phenylethanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maximize yield and purity. The final product is purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-trichloro-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,2-trichloroacetophenone.
Reduction: Reduction of the trichloro group can yield 2,2-dichloro-1-phenylethanol.
Substitution: The trichloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 2,2,2-trichloroacetophenone
Reduction: 2,2-dichloro-1-phenylethanol
Substitution: Various substituted phenylethanols depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-trichloro-1-phenylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a precursor to bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 2,2,2-trichloro-1-phenylethanol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions are often related to the detoxification processes in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-trichloroethanol: Similar in structure but lacks the phenyl group.
2,2-dichloro-1-phenylethanol: A reduction product of 2,2,2-trichloro-1-phenylethanol.
2,2,2-trichloroacetophenone: An oxidation product of 2,2,2-trichloro-1-phenylethanol.
Uniqueness
2,2,2-trichloro-1-phenylethanol is unique due to its specific trichloro substitution on the phenylethanol backbone. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Propriétés
Numéro CAS |
68876-89-1 |
|---|---|
Formule moléculaire |
C12H29AlCl4OTi |
Poids moléculaire |
406.0 g/mol |
Nom IUPAC |
bis(2-methylpropyl)alumane;2-methylpropan-1-ol;titanium(4+);tetrachloride |
InChI |
InChI=1S/C4H10O.2C4H9.Al.4ClH.Ti.H/c1-4(2)3-5;2*1-4(2)3;;;;;;;/h4-5H,3H2,1-2H3;2*4H,1H2,2-3H3;;4*1H;;/q;;;;;;;;+4;/p-4 |
Clé InChI |
UZSIIVNAFPPZRD-UHFFFAOYSA-J |
SMILES canonique |
CC(C)CO.CC(C)C[AlH]CC(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


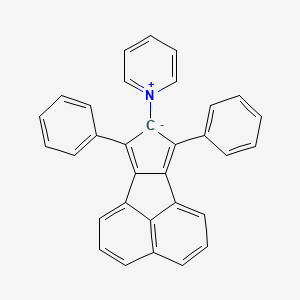
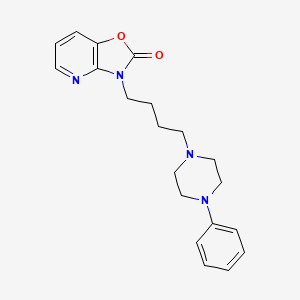

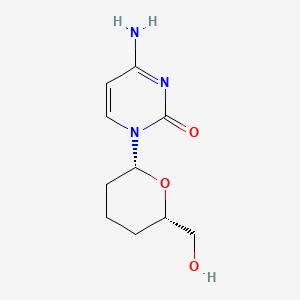
![Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-](/img/structure/B12807172.png)
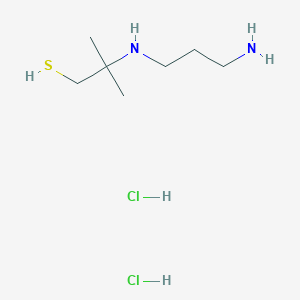
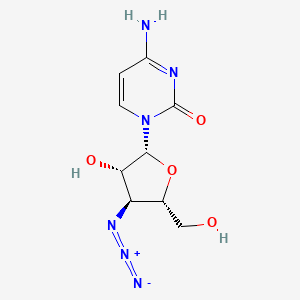
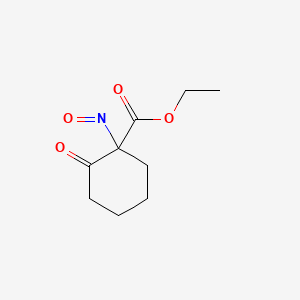
![(2S)-2-[4-[(3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B12807192.png)
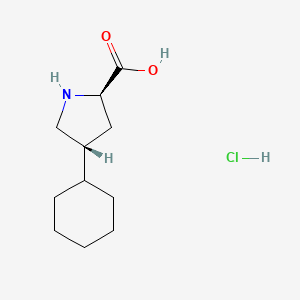
![[(1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate](/img/structure/B12807209.png)
![4-Bromo-[1,3]dioxol-2-one](/img/structure/B12807213.png)
![(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;ethane](/img/structure/B12807219.png)
![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12807221.png)
